molecular formula C19H28NO3+ B12778586 Glycopyrronium, threo- CAS No. 202185-74-8

Glycopyrronium, threo-

Cat. No.: B12778586
CAS No.: 202185-74-8
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-MJGOQNOKSA-N
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Description

Glycopyrronium, threo- is a quaternary ammonium compound known for its anticholinergic properties. It is a racemic mixture of two enantiomers and is widely used in medical applications, particularly for its ability to inhibit muscarinic receptors. This compound is commonly employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and excessive drooling associated with neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycopyrronium, threo- typically involves the reaction of tropic acid with pyrrolidine. The process includes several steps:

    Esterification: Tropic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Amidation: The resulting methyl tropate is then reacted with pyrrolidine to form the corresponding amide.

    Quaternization: The amide is quaternized using methyl iodide to produce glycopyrronium, threo-.

Industrial Production Methods

Industrial production of glycopyrronium, threo- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycopyrronium, threo- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Glycopyrronium, threo- has a wide range of applications in scientific research:

Mechanism of Action

Glycopyrronium, threo- exerts its effects by competitively inhibiting muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition reduces secretions in the respiratory tract, gastrointestinal tract, and other glands. The compound primarily targets M3 muscarinic receptors, which are responsible for smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium: Another anticholinergic agent used for COPD, but with a longer duration of action.

    Ipratropium: Similar in function but less potent and with a shorter duration of action.

    Atropine: A non-selective muscarinic antagonist with broader applications but more side effects.

Uniqueness

Glycopyrronium, threo- is unique due to its balanced efficacy and safety profile. It offers a wider therapeutic window compared to tiotropium and ipratropium, making it a preferred choice for long-term management of COPD and other conditions requiring anticholinergic therapy .

Properties

CAS No.

202185-74-8

Molecular Formula

C19H28NO3+

Molecular Weight

318.4 g/mol

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1

InChI Key

ANGKOCUUWGHLCE-MJGOQNOKSA-N

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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